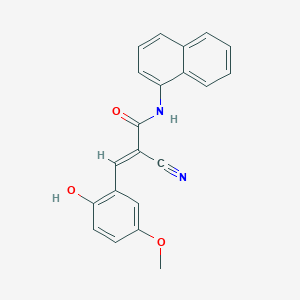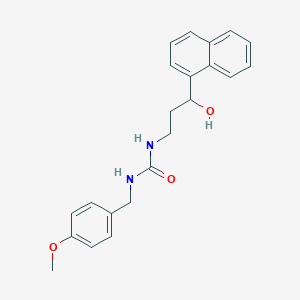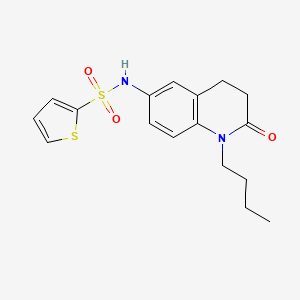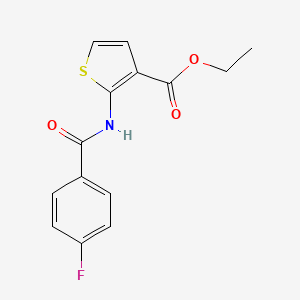
1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrazine ring, an imidazole ring, and a urea group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group, a pyrazine ring, an imidazole ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolopyrazine derivatives, including those containing the described scaffold, have demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have identified specific derivatives, such as pyrrolo[1,2-a]pyrazine , as potent antibacterial agents .
Anti-Inflammatory Effects
The pyrrolopyrazine scaffold has also been investigated for its anti-inflammatory potential. Compounds derived from this structure may modulate inflammatory pathways, making them relevant in conditions associated with excessive inflammation .
Antiviral Properties
Certain pyrrolopyrazine derivatives exhibit antiviral activity. Although the exact mechanisms remain unclear, these compounds have shown promise against viral infections. Researchers continue to explore their potential as antiviral agents .
Antioxidant Capacity
The pyrrolopyrazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating the antioxidant effects of these derivatives is an active area of research .
Antitumor Activity
Studies suggest that pyrrolopyrazine derivatives, particularly those with the 5H-pyrrolo[2,3-b]pyrazine structure, exhibit kinase inhibitory properties. These compounds could potentially interfere with cancer cell signaling pathways, making them interesting candidates for antitumor drug development .
Bioactive Natural Products
Interestingly, pyrrolopyrazine derivatives have been isolated from diverse sources, including plants, microbes, soil, and marine life. These natural products may serve as leads for drug discovery. Researchers are actively exploring their bioactivity and potential therapeutic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h1-8,10,12H,9,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLFHDHQLKRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)


![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)



![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)


![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)